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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

Get Quote

Docetaxel Impurity 4 is specifically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-

phenyloxazolidine-5-carboxylic acid [1]. This compound is a chiral synthon or a protected amino acid

derivative, which is structurally a side-chain intermediate of docetaxel rather than a direct degradation

product.

The table below summarizes its key chemical properties:

Property Specification

Chemical
Name

(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]

CAS Number 153744-63-9 [1]

Molecular
Formula

C₁₇H₂₃NO₅ [1]

Molecular
Weight

321.4 g/mol [1]

Role Process-related impurity; used as a reference standard for Analytical Method

Development, Method Validation (AMV), and Quality Control (QC) for ANDA
submissions [1]
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Strategic Considerations for Method Development

A key challenge in analyzing docetaxel formulations is the presence of polysorbate 80, a common

solubilizing excipient. Its chromatographic peaks can interfere with the accurate detection and quantification

of drug-related impurities [2]. A stability-indicating method must be capable of separating Impurity 4 and

other relevant impurities from all placebo components [2].

The following workflow outlines a systematic approach to method development, highlighting the critical step

of resolving co-elution issues:
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Proposed HPLC Method Protocol

This protocol is adapted from published stability-indicating methods for docetaxel and its impurities [2] [3].

You will need to verify and optimize it specifically for Impurity 4.

1. Instrumentation and Conditions The table below outlines the recommended HPLC parameters.

| Parameter | Specification | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent, with

DAD or PDA detector [2] | | Column | Reversed-Phase C18 (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm)

[2] | | Mobile Phase | A: 10 mM Ammonium Acetate Buffer B: Acetonitrile C: Methanol [2] | |

Gradient Program | Time (min) → %B / %C (Typical Start: 5-10% B, increasing to 70-80% B over

30-40 min) [2] | | Flow Rate | 1.0 mL/min [2] | | Column Temperature | 25-30°C [2] | | Injection

Volume | 10-20 µL [2] | | Detection Wavelength | 220-230 nm (PDA recommended for peak purity

assessment) [2] |

2. Solution Preparation

Diluent: Use a mixture of water and acetonitrile (50:50, v/v) or a solvent that fully dissolves
both docetaxel and its impurities [2] [4].

System Suitability Solution: Prepare a solution containing Docetaxel and Impurity 4 at a
specified level to ensure adequate resolution.

Test Solution (Formulation): Accurately weigh an amount of docetaxel injection concentrate
equivalent to about 20 mg of docetaxel. Dissolve and dilute with diluent to a concentration of

approximately 1 mg/mL of docetaxel [2].
Reference Solution (Impurity 4 Standard): Accurately weigh about 5 mg of Docetaxel
Impurity 4 reference standard and transfer to a volumetric flask. Dissolve and dilute with
diluent to obtain a stock solution of known concentration (e.g., 100 µg/mL). Further dilute as

needed to prepare working standards [1] [3].

3. Analysis Procedure

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

Inject the diluent as a blank.
Perform injections of the system suitability solution. Ensure the resolution between the peak for

Docetaxel and Impurity 4 is not less than 2.0.
Sequentially inject the reference solution and the test solution.

Record the chromatograms and integrate the peaks.
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Method Validation Protocol

The method must be validated as per ICH guidelines. The table below summarizes key validation parameters

and target criteria, which should be confirmed with experimental data for Impurity 4.

Validation
Parameter

Experimental Procedure Acceptance Criteria

Specificity Inject placebo, standard, and stressed

samples (acid, base, oxidative, thermal).

No interference from placebo or

other impurities with Impurity 4
peak. Peak purity index ≥ 0.999 [2].

Linearity & Range Prepare and analyze Impurity 4 standard
solutions at a minimum of 5 concentration

levels from LOQ to 1.0% or higher.

Correlation coefficient (r) > 0.999.
Relative response factor

established [2] [3].

Accuracy
(Recovery)

Spike placebo with known quantities of

Impurity 4 at multiple levels (e.g., 0.1%,
0.5%, 1.0%). Calculate % recovery.

Average recovery between 90-

110% [2].

Precision
(Repeatability)

Perform six replicate injections of a test
solution spiked with Impurity 4 at the

specification level (e.g., 0.2%).

%RSD of peak area for Impurity 4 ≤
5.0% [3].

Limit of
Quantification
(LOQ)

Determine the lowest concentration that

can be quantified with acceptable
accuracy and precision (S/N ~10:1).

LOQ for docetaxel impurities is

typically < 0.2 µg/mL [2].

Application in Quality Control

Once validated, this method is applied in the following areas [1] [2] [3]:

Routine QC Testing: For the analysis of docetaxel drug substance and its parenteral dosage forms.
Stability Studies: To track the formation of Impurity 4 and other degradants over the product's shelf

life under various stress conditions (e.g., heat, humidity, light).
Regulatory Submissions: Providing essential data for Abbreviated New Drug Applications (ANDAs).

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://link.springer.com/article/10.1007/s11094-013-0990-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://link.springer.com/article/10.1007/s11094-013-0990-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://www.synzeal.com/en/docetaxel-impurity-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://link.springer.com/article/10.1007/s11094-013-0990-6
https://www.smolecule.com/products/s1790386?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Notes and Precautions

SynZeal product information given on this website is as per the existing understanding while
publishing the details on website. The customer is responsible for assessing the accuracy of
the information at the time of actual purchase. [1]
The product can be used as reference standards and further traceability against pharmacopeial

standards (USP or EP) can be provided based on feasibility. SynZeal products are for analytical
purpose only and not for human use. [1]

Different docetaxel injection formulations can use different placebo components. It is critical to verify
that the method successfully separates all drug-related impurities from the specific placebo

components used in your formulation [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.synzeal.com/en/docetaxel-impurity-4
https://www.synzeal.com/en/docetaxel-impurity-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://www.smolecule.com/products/s1790386?utm_src=pdf-custom-synthesis
https://www.synzeal.com/en/docetaxel-impurity-4
https://pmc.ncbi.nlm.nih.gov/articles/PMC3002803/
https://link.springer.com/article/10.1007/s11094-013-0990-6
https://innovareacademics.in/journals/index.php/ijap/article/view/42488
https://www.smolecule.com/products/b1790386#hplc-method-for-docetaxel-impurity-4
https://www.smolecule.com/products/b1790386#hplc-method-for-docetaxel-impurity-4
https://www.smolecule.com/products/b1790386#hplc-method-for-docetaxel-impurity-4
https://www.smolecule.com/products/s1790386?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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